

Spectroscopic Profile of 4,6-Diamino-2-hydroxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Diamino-2-hydroxypyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,6-diamino-2-hydroxypyrimidine** (CAS No. 56-06-4), a pivotal intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The spectroscopic data for **4,6-diamino-2-hydroxypyrimidine** is presented below. It is important to note that this compound can exist in tautomeric forms, with the 2,4-diamino-6-hydroxypyrimidine tautomer often being prevalent. The data presented here reflects the characterization of this stable tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Solvent	Spectrometer Frequency	Multiplicity	Assignment
~4.95	Water	400 MHz	Singlet	H-5

Table 1: ^1H NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine.

^{13}C NMR Data

Chemical Shift (δ) ppm	Solvent	Assignment
~80.20	Water	C-5

Table 2: ^{13}C NMR Spectroscopic Data for 2,4-Diamino-6-hydroxypyrimidine. Note: Full assignment of quaternary carbons is not available in the cited source.

Infrared (IR) Spectroscopy

The infrared spectrum of **4,6-diamino-2-hydroxypyrimidine** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
3470	vs	N-H Asymmetric stretching
3390	ms	N-H Symmetric stretching
1650	-	NH ₂ scissoring
1570	-	C=C stretching
1060	-	NH ₂ twisting
760	vvs	Ring breathing
620	m	C-C-C in-plane bending

Table 3: Key IR Absorption Bands for **4,6-Diamino-2-hydroxypyrimidine**.^[1] Intensities are denoted as vs (very strong), s (strong), ms (medium strong), m (medium), and vvs (very very

strong).

Mass Spectrometry (MS)

Mass spectrometric analysis provides insights into the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity	Assignment
126	-	[M] ⁺ (Molecular Ion)
85	-	Fragment
68	-	Fragment

Table 4: Mass Spectrometry Data for 2,4-Diamino-6-hydroxypyrimidine.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of purified **4,6-diamino-2-hydroxypyrimidine**.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Thoroughly mix the sample by vortexing or sonication until the solid is completely dissolved.
- If any particulate matter is observed, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.
- Securely cap and label the NMR tube.

¹H NMR Acquisition:

- Insert the prepared NMR tube into the spectrometer's probe.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A typical experiment may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.
- Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4,6-diamino-2-hydroxypyrimidine** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Collect a background spectrum of the empty, clean ATR crystal, which will be automatically subtracted from the sample spectrum.
- Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation:

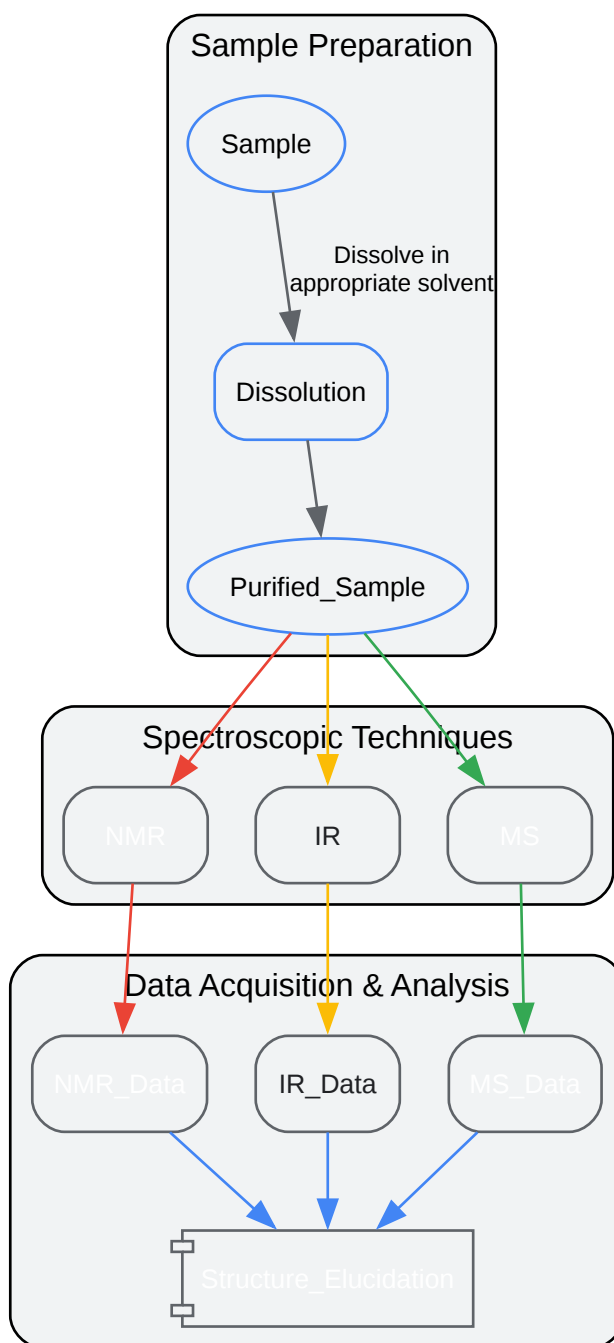
- Prepare a dilute solution of **4,6-diamino-2-hydroxypyrimidine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition:

- Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
- For EI, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **4,6-diamino-2-hydroxypyrimidine**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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References

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